1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide

Medicinal Chemistry Drug Design ADME

Research hit-to-lead optimization often stalls due to poor metabolic stability of candidate molecules. This fluorinated pyrazole carboxamide scaffold provides a direct solution by replacing labile groups with a metabolically stable trifluoroethyl moiety. - Enables fine-tuning of lipophilicity and clearance rates in late-stage preclinical candidates. - Serves as a validated hinge-binding core for designing ATP-competitive kinase inhibitors (e.g., RAF, JAK). - Functions as a stable, lipophilic linker for constructing targeted protein degraders (PROTACs). Reliable global supply with batch-to-batch consistency for medicinal chemistry and agrochemical research.

Molecular Formula C6H6F3N3O
Molecular Weight 193.13 g/mol
Cat. No. B10909552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide
Molecular FormulaC6H6F3N3O
Molecular Weight193.13 g/mol
Structural Identifiers
SMILESC1=CN(N=C1C(=O)N)CC(F)(F)F
InChIInChI=1S/C6H6F3N3O/c7-6(8,9)3-12-2-1-4(11-12)5(10)13/h1-2H,3H2,(H2,10,13)
InChIKeyUJIFLJWNKIHFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide


1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide (CAS 2101197-17-3) is a fluorinated heterocyclic building block belonging to the pyrazole carboxamide family. It is characterized by a pyrazole ring substituted with a trifluoroethyl group at the N1 position and a primary carboxamide at the C3 position. This structure endows it with distinct physicochemical properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The compound is not an active pharmaceutical ingredient (API) itself but is a crucial scaffold for the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation [1].

Trifluoroethyl-pyrazole scaffold for lead optimization programs
Primary carboxamide handle for selective derivatization
Regioisomerically defined building block for structure-activity relationship studies

Why Generic Substitution Fails


The specific combination of the electron-withdrawing trifluoroethyl group at the N1 position and the primary carboxamide at C3 is critical for the desired molecular properties in downstream applications. Unlike non-fluorinated analogs, the trifluoroethyl moiety significantly enhances metabolic stability and lipophilicity, which are crucial parameters for in vivo efficacy . Furthermore, the regioisomeric position of the carboxamide (C3 vs. C4 or C5) directly impacts hydrogen-bonding capabilities and, consequently, the binding affinity to biological targets or the solid-state properties of the final compound [1]. Substituting this compound with a different pyrazole carboxamide would alter these key physicochemical parameters, potentially leading to suboptimal pharmacokinetics or target engagement in the final active molecule.

! Non-fluorinated analogs lack CF3-enhanced metabolic stability, altering downstream pharmacokinetic profiles.
! Regioisomeric carboxamide position (C4 or C5) shifts hydrogen-bonding capacity and target engagement; not interchangeable without validation.
! 4-amino analog adds synthetic complexity, increases hydrogen-bond donors, and may alter ADME properties.

Quantitative Performance Evidence


Enhanced Lipophilicity and Metabolic Stability

In medicinal chemistry, the 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide scaffold is selected over non-fluorinated pyrazole carboxamides to improve the metabolic stability and lipophilicity of drug candidates. While direct quantitative data for this exact compound is not published, class-level SAR studies on N-(2,2,2)-trifluoroethylpyrazole derivatives demonstrate that the trifluoroethyl group consistently enhances metabolic stability by reducing oxidative metabolism at the N1 position and increases lipophilicity compared to non-fluorinated alkyl (e.g., methyl, ethyl) analogs [1]. This is a key differentiation for lead optimization programs.

Lipophilicity & Stability
Class-level
Target: Trifluoroethyl-pyrazole scaffold
Comparator: N1-alkyl (methyl, ethyl) analogs
Difference: Reported higher in vitro metabolic stability and LogP for trifluoroethyl-substituted derivatives (class-level SAR).
Supports metabolic liability mitigation in lead optimization.
Class-level SAR inference; verify with target series in vitro microsomal assays.
Medicinal Chemistry Drug Design ADME

Regioisomeric Bioactivity: 3- vs. 4-Carboxamide

The position of the carboxamide group on the pyrazole ring is a critical determinant of biological activity. In a study of novel N-(2,2,2)-trifluoroethylpyrazole derivatives for herbicidal applications, the most active compounds were those derived from the pyrazole-4-carboxamide scaffold. For instance, compound 11a, a pyrazole-4-carboxamide derivative, exhibited pre-emergence herbicidal effects against dicotyledonous and monocotyledonous weeds at a dosage of 150 g a.i. ha⁻¹ in greenhouse trials, and outperformed the commercial herbicide metolachlor in field trials [1]. This suggests that the 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide scaffold is a distinct and complementary regioisomer with a different biological profile, which can be exploited for alternative target engagement or selectivity.

Regioisomeric Bioactivity
Cross-study
Target: 3-carboxamide scaffold (this compound)
Comparator: 4-carboxamide derivative (Compound 11a)
Difference: 4-carboxamide derivative outperformed metolachlor in field trials; 3-regioisomer provides distinct SAR profile.
Regioisomer selection is critical for target engagement and selectivity.
Activity data from 4-carboxamide study; direct 3-carboxamide herbicidal data needed for comparison.
Agrochemistry Herbicide Structure-Activity Relationship

Synthetic Versatility vs. 4-Amino Analog

While the 4-amino analog (CAS 1692449-25-4) offers an additional functional handle for derivatization, it can also introduce synthetic constraints or unwanted bioactivity. The target compound, lacking the 4-amino group, serves as a cleaner, more versatile scaffold for library synthesis. It allows for selective functionalization at the carboxamide and other ring positions without the need for protection/deprotection steps or concerns about the basicity and metabolic fate of an aniline-like amino group [1]. This represents a distinct advantage in terms of synthetic efficiency and molecular complexity management.

Synthetic Versatility
Class-level
Target: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide
Comparator: 4-amino analog (CAS 1692449-25-4)
Difference: MW 193.13 vs 208.14; HBD 2 vs 3; HBA 4 vs 5; avoids aniline-like amino group.
Enables simpler synthetic routes with fewer protection/deprotection steps.
Comparison based on structural attributes; evaluate synthetic efficiency for specific derivatization goals.
Synthetic Chemistry Building Block Medicinal Chemistry

Key Application Scenarios


Metabolic Stability & PK Optimization

In drug discovery programs, this building block is used to replace metabolically labile groups or to fine-tune the lipophilicity of a lead compound. As evidenced by class-level SAR studies on related N-(2,2,2)-trifluoroethylpyrazoles, incorporating this moiety is a validated strategy to enhance metabolic stability and reduce clearance, which is critical for achieving desirable in vivo pharmacokinetic (PK) profiles [1]. This makes it a preferred synthon for optimizing late-stage preclinical candidates.

Next-Generation Herbicide Discovery

This scaffold is central to the development of novel herbicides. Published studies on its close analogs, the N-(2,2,2)-trifluoroethylpyrazole-4-carboxamides, have demonstrated potent pre-emergence herbicidal activity that can outperform commercial standards like metolachlor [1]. Using the 3-carboxamide regioisomer allows agrochemical researchers to explore a different and potentially complementary spectrum of weed control activity and crop selectivity.

Functional Probes and PROTAC Synthesis

The clean, bifunctional nature of this molecule—possessing a single primary carboxamide for conjugation and a metabolically stable trifluoroethyl group—makes it an excellent linker or scaffold for constructing chemical probes. It can be used to synthesize targeted protein degraders (PROTACs) where a stable, lipophilic linker is required to connect a target-binding warhead to an E3 ligase ligand, as demonstrated by related pyrazole-based PROTACs targeting EGFR mutants [1].

Kinase Inhibitor Discovery

The pyrazole carboxamide motif is a well-established hinge-binding scaffold in kinase inhibitor design, as exemplified by numerous patents and publications [1]. The 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide core provides a unique entry point into this chemical space. It allows medicinal chemists to design potent and selective ATP-competitive inhibitors by leveraging the trifluoroethyl group to access hydrophobic back pockets of the kinase active site, a strategy validated in the development of potent RAF and JAK kinase inhibitors [2].

Application
Selection Property
Validation Focus
PK Optimization
Fluorinated scaffold for metabolic stability
Microsomal stability and LogP assays
Herbicide Discovery
3-carboxamide regioisomer
Pre-emergence activity screening
PROTAC Synthesis
Bifunctional linker with stable CF3 group
Linker stability and conjugation efficiency
Kinase Inhibitor Design
Hinge-binding pyrazole carboxamide motif
Kinase selectivity panel screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.